5-Bromo-2-(cyclopentyloxy)benzonitrile

Description

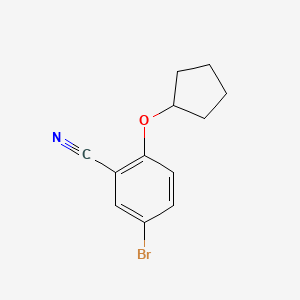

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-cyclopentyloxybenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO/c13-10-5-6-12(9(7-10)8-14)15-11-3-1-2-4-11/h5-7,11H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSLVTADBVNNIQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=C(C=C(C=C2)Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Bromo-2-(cyclopentyloxy)benzonitrile chemical structure and properties

An In-depth Technical Guide to 5-Bromo-2-(cyclopentyloxy)benzonitrile

Introduction: A Versatile Building Block in Modern Synthesis

5-Bromo-2-(cyclopentyloxy)benzonitrile is a substituted aromatic nitrile that has emerged as a significant intermediate in the fields of medicinal chemistry and materials science. Its unique trifunctional architecture—a nitrile group, a bromine atom, and a cyclopentyl ether moiety—offers a rich platform for molecular elaboration. The nitrile can be hydrolyzed or reduced, the bromine atom is primed for a variety of powerful cross-coupling reactions, and the cyclopentyloxy group provides steric bulk and lipophilicity, which can be crucial for modulating the pharmacokinetic properties of a drug candidate.

This guide provides an in-depth exploration of 5-Bromo-2-(cyclopentyloxy)benzonitrile, from its fundamental chemical structure and properties to its synthesis, reactivity, and applications. The content herein is curated for researchers, scientists, and drug development professionals, offering not just protocols but the underlying scientific rationale to empower effective and innovative application of this valuable chemical entity.

Chemical Identity and Molecular Structure

The unambiguous identification of a chemical compound is the bedrock of reproducible science. 5-Bromo-2-(cyclopentyloxy)benzonitrile is defined by its specific arrangement of atoms and functional groups, which dictates its reactivity and physical properties.

Nomenclature and Identifiers

A summary of the key identifiers for this compound is presented below.

| Identifier | Value |

| Systematic (IUPAC) Name | 5-bromo-2-(cyclopentyloxy)benzonitrile |

| CAS Number | 1555476-36-2[1] |

| Molecular Formula | C₁₂H₁₂BrNO[1] |

| Molecular Weight | 266.14 g/mol |

| SMILES | C1CCC(C1)OC2=CC=C(C=C2C#N)Br |

| InChI Key | (Generated from structure) |

Molecular Structure Diagram

The structural arrangement of 5-Bromo-2-(cyclopentyloxy)benzonitrile is visualized below. The molecule consists of a central benzene ring substituted at positions 1, 2, and 5. A nitrile (-C≡N) group is at position 1, a bulky cyclopentyloxy group (-O-c-C₅H₉) at position 2, and a bromine atom (-Br) at position 5.

Caption: Chemical structure of 5-Bromo-2-(cyclopentyloxy)benzonitrile.

Physicochemical and Spectroscopic Profile

While specific experimental data for this exact molecule is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues.

Physicochemical Properties

| Property | Predicted Value / Description | Rationale |

| Appearance | White to off-white crystalline solid | Based on analogues like 5-bromo-2-fluorobenzonitrile and 5-bromo-2-methylbenzonitrile which are solids. |

| Melting Point | > 80 °C | The presence of the bulky ether and bromine atom likely results in a higher melting point compared to simpler benzonitriles.[2] |

| Boiling Point | > 300 °C | High molecular weight and polar functional groups suggest a high boiling point. |

| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., DCM, EtOAc, THF, acetone). | The large hydrophobic core (benzene ring, cyclopentyl group) limits water solubility, while the nitrile and ether provide enough polarity for solubility in organic solvents.[3] |

Predicted Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following are predicted key signatures.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.7-7.8 ppm (d, 1H): Aromatic proton ortho to the nitrile group.

-

δ 7.5-7.6 ppm (dd, 1H): Aromatic proton ortho to the bromine atom.

-

δ 6.9-7.0 ppm (d, 1H): Aromatic proton ortho to the ether group.

-

δ 4.8-4.9 ppm (m, 1H): The methine proton (-O-CH -) on the cyclopentyl ring.

-

δ 1.6-2.0 ppm (m, 8H): The methylene protons (-CH₂-) of the cyclopentyl ring.

-

Rationale: The chemical shifts are estimated based on standard aromatic and aliphatic proton environments, with electron-withdrawing/donating effects of the substituents taken into account.[4]

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~160 ppm: Aromatic carbon attached to the oxygen (C-O).

-

δ ~138, ~135, ~118 ppm: Aromatic carbons (C-H).

-

δ ~117 ppm: Quaternary aromatic carbon attached to the nitrile group.

-

δ ~116 ppm: Nitrile carbon (-C ≡N).

-

δ ~115 ppm: Aromatic carbon attached to bromine (C-Br).

-

δ ~82 ppm: Cyclopentyl methine carbon (-O-C H-).

-

δ ~33, ~24 ppm: Cyclopentyl methylene carbons (-C H₂-).

-

Rationale: Chemical shifts are predicted from additive rules for substituted benzenes and known values for cyclopentyl ethers.[5]

-

-

Infrared (IR) Spectroscopy (ATR):

-

~2225 cm⁻¹ (strong, sharp): C≡N nitrile stretch, a highly characteristic peak.

-

~3100-3000 cm⁻¹ (weak): Aromatic C-H stretch.

-

~2960-2850 cm⁻¹ (medium): Aliphatic C-H stretch from the cyclopentyl group.

-

~1580, ~1470 cm⁻¹ (medium): Aromatic C=C ring stretches.

-

~1250 cm⁻¹ (strong): Aryl-O-Alkyl ether C-O stretch (asymmetric).

-

Rationale: These frequencies correspond to the fundamental vibrational modes of the functional groups present in the molecule.

-

Synthesis and Purification

The most logical and efficient synthesis of 5-Bromo-2-(cyclopentyloxy)benzonitrile is via a Williamson ether synthesis, a robust and widely used method for forming ethers.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol

This protocol describes the synthesis starting from the commercially available 5-bromo-2-hydroxybenzonitrile.[6][7]

Materials:

-

5-bromo-2-hydroxybenzonitrile (1.0 eq)

-

Cyclopentyl bromide (1.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-hydroxybenzonitrile (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon). This is crucial to prevent side reactions involving atmospheric moisture.[8]

-

Add anhydrous DMF via syringe to dissolve the solids (concentration approx. 0.5 M).

-

Add cyclopentyl bromide (1.2 eq) dropwise to the stirring suspension at room temperature.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C using an oil bath. The elevated temperature is necessary to drive the Sₙ2 reaction between the phenoxide and the secondary alkyl halide.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-6 hours).

-

Workup and Extraction: Once complete, allow the reaction to cool to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water. This quenches the reaction and dissolves the inorganic salts.

-

Extract the aqueous layer three times with ethyl acetate. The organic product will partition into the EtOAc layer.

-

Combine the organic extracts and wash sequentially with water and then brine to remove residual DMF and salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The resulting crude residue is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 5-Bromo-2-(cyclopentyloxy)benzonitrile as a pure solid.[9]

Reactivity and Applications in Drug Discovery

The true value of 5-Bromo-2-(cyclopentyloxy)benzonitrile lies in its capacity to serve as a versatile scaffold for building complex, biologically active molecules.[10][11]

Key Transformation Pathways

The three functional groups offer orthogonal reactivity, allowing for selective and sequential modifications.

Caption: Key synthetic transformations using the target compound as a scaffold.

Role as a Pharmaceutical Intermediate

Substituted benzonitriles are privileged structures in medicinal chemistry. The bromine atom at the 5-position is particularly valuable for late-stage functionalization via palladium-catalyzed cross-coupling reactions.[12]

-

Suzuki and Stille Couplings: The aryl bromide can be coupled with a wide range of boronic acids/esters or organostannanes to form new carbon-carbon bonds. This is a primary strategy for constructing biaryl cores found in many kinase inhibitors and other targeted therapies.[12]

-

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond, converting the aryl bromide into a substituted aniline. This is a key step in the synthesis of numerous CNS-active drugs and other pharmacophores.[12]

-

Nitrile Group Manipulation: The nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine (benzylamine derivative). These transformations provide access to entirely different classes of compounds, expanding the synthetic possibilities.[2]

The cyclopentyloxy group imparts increased lipophilicity and a specific steric profile that can enhance binding to biological targets and improve metabolic stability compared to smaller alkoxy groups. This makes the title compound a highly attractive starting point for library synthesis in drug discovery campaigns.[13]

Safety, Handling, and Storage

Hazard Assessment

Based on analogues like 5-bromo-2-fluorobenzonitrile, the compound should be considered hazardous.[17][18]

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[14][15] Nitriles can release cyanide in vivo.

-

Skin Irritation: Causes skin irritation.[16]

-

Eye Irritation: Causes serious eye irritation.[16]

-

Respiratory Irritation: May cause respiratory irritation.[14]

Recommended Handling and PPE

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[15][16]

-

Personal Protective Equipment (PPE):

-

Hygiene: Avoid all personal contact. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[15]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[15]

-

Disposal: Dispose of waste material in accordance with all local, regional, and national regulations. Do not allow it to enter the environment.

Conclusion

5-Bromo-2-(cyclopentyloxy)benzonitrile is a strategically designed synthetic intermediate with significant potential for complex molecule synthesis. Its well-defined reactive sites allow for selective and high-yielding transformations, making it an ideal building block for creating diverse chemical libraries. For researchers in drug discovery and materials science, understanding the properties, synthesis, and reactivity of this compound provides a powerful tool for developing novel and high-value chemical entities.

References

-

Supplementary Information. Available from: [Link].

-

Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry. Available from: [Link].

-

CP Lab Safety. 5-Bromo-2-chlorobenzonitrile, 25g, Each. Available from: [Link].

-

CAS Common Chemistry. Trisodium nitrilotriacetate. Available from: [Link].

-

Mol-Instincts. 5-Bromo-2-(cyclopentyloxy)benzonitrile. Available from: [Link].

-

National Center for Biotechnology Information. 5-Bromo-2-hydroxybenzonitrile. Available from: [Link].

-

Biological Magnetic Resonance Bank. Benzonitrile at BMRB. Available from: [Link].

-

Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Available from: [Link].

-

Methylamine Supplier. Benzonitrile, 5-Bromo-2-Chloro. Available from: [Link].

- Google Patents. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.

-

The Royal Society of Chemistry. Supplemental Information. Available from: [Link].

-

PubChem. 5-Bromo-2-chloronitrobenzene. Available from: [Link].

-

Wikipedia. Benzonitrile. Available from: [Link].

-

PubChem. 5-Bromo-2-methylbenzonitrile. Available from: [Link].

-

PubChem. 5-Bromo-2-(4-Chloro-2-Hydroxyphenoxy)benzonitrile. Available from: [Link].

- Google Patents. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs.

Sources

- 1. 1555476-36-2_5-Bromo-2-(cyclopentyloxy)benzonitrileCAS号:1555476-36-2_5-Bromo-2-(cyclopentyloxy)benzonitrile【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 2. Benzonitrile - Wikipedia [en.wikipedia.org]

- 3. Benzonitrile, 5-Bromo-2-Chloro- | Chemical Properties, Uses, Safety Data & Suppliers in China [nj-finechem.com]

- 4. rsc.org [rsc.org]

- 5. bmse000284 Benzonitrile at BMRB [bmrb.io]

- 6. Benzonitrile, 5-bromo-2-hydroxy- | CymitQuimica [cymitquimica.com]

- 7. CAS 40530-18-5: 5-Bromo-2-hydroxybenzonitrile | CymitQuimica [cymitquimica.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 5-BROMO-2-HYDROXYBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

- 11. 5-Bromo-2-hydroxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. tcichemicals.com [tcichemicals.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 5-Bromo-2-(cyclopentyloxy)benzonitrile in DMSO and Methanol

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery and development, the physicochemical properties of a novel chemical entity (NCE) are paramount to its potential success as a therapeutic agent.[1][2][3] Among these, solubility stands out as a critical determinant of a drug's bioavailability, which is the proportion of a drug that enters the systemic circulation to exert its therapeutic effect.[2][3] Poor solubility can lead to insufficient drug absorption, hindering a promising candidate's journey from the lab to the clinic.[2][4] It is estimated that a significant percentage of drugs in the development pipeline, as high as 90%, are poorly soluble, making solubility assessment a cornerstone of preformulation studies.[4]

This guide provides a comprehensive technical overview of the solubility of 5-Bromo-2-(cyclopentyloxy)benzonitrile, a compound of interest in medicinal chemistry, within two commonly used organic solvents: dimethyl sulfoxide (DMSO) and methanol. We will delve into the theoretical underpinnings of solubility, present detailed experimental protocols for its determination, and discuss the practical implications for researchers in the field.

Compound and Solvent Profiles

A thorough understanding of the solute and solvents is fundamental to interpreting solubility data. The principle of "like dissolves like" governs solubility, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.[5][6][7]

5-Bromo-2-(cyclopentyloxy)benzonitrile: A Molecule of Interest

The Solvents: DMSO and Methanol

Dimethyl Sulfoxide (DMSO) is a highly polar, aprotic solvent with a high boiling point.[8][9] Its ability to dissolve a wide range of polar and nonpolar compounds has made it a "universal solvent" in many laboratory applications, particularly for preparing stock solutions of test compounds for in vitro assays.[9][10]

Methanol (CH₃OH) is the simplest alcohol and is a polar, protic solvent.[11][12] It is completely miscible with water and many organic solvents.[11][12] Its ability to form hydrogen bonds influences its solvent properties.

| Property | Dimethyl Sulfoxide (DMSO) | Methanol (CH₃OH) |

| Molar Mass | 78.13 g/mol | 32.04 g/mol [13] |

| Boiling Point | 189 °C[14] | 64.7 °C[12] |

| Density | ~1.1 g/mL | 0.792 g/mL |

| Dielectric Constant | 47.2 | 32.7[15] |

| Polarity | High (aprotic) | High (protic) |

Understanding Thermodynamic vs. Kinetic Solubility

When discussing solubility, it is crucial to distinguish between two key concepts: thermodynamic and kinetic solubility.[16][17][18]

-

Thermodynamic Solubility is the true equilibrium solubility, defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure, where the solid and solution phases are in equilibrium.[16][17] This is a critical parameter for formulation development.

-

Kinetic Solubility , on the other hand, is determined by dissolving the compound in an organic solvent (like DMSO) and then adding this solution to an aqueous buffer.[19][20] It measures the concentration at which a compound precipitates out of solution under these non-equilibrium conditions.[16] This is often used in high-throughput screening during early drug discovery.[20]

This guide will focus on the determination of thermodynamic solubility, which provides a more fundamental understanding of the compound's intrinsic properties.

Experimental Protocol: Determining Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[21][22][23]

Materials

-

5-Bromo-2-(cyclopentyloxy)benzonitrile (solid)

-

Anhydrous DMSO

-

Methanol (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Supersaturated Solutions :

-

Accurately weigh an excess amount of 5-Bromo-2-(cyclopentyloxy)benzonitrile into separate glass vials. A preliminary test can help estimate the amount needed to ensure a solid phase remains after equilibration.

-

Add a precise volume of DMSO to one set of vials and methanol to another.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. The goal is to ensure the concentration of the dissolved compound in the solvent remains constant over time.

-

-

Phase Separation :

-

After equilibration, remove the vials and allow them to stand to let the excess solid settle.

-

To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).[10]

-

-

Sample Analysis :

-

Carefully withdraw an aliquot of the clear supernatant from each vial, being cautious not to disturb the solid pellet.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Quantify the concentration of 5-Bromo-2-(cyclopentyloxy)benzonitrile in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve with known concentrations of the compound should be prepared for accurate quantification.

-

-

Data Calculation and Reporting :

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

-

The results should be expressed in units such as mg/mL or mol/L.

-

It is recommended to perform the experiment in triplicate to ensure the reliability of the data.

-

Visualization of the Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Factors Influencing Solubility

Several factors can influence the solubility of a compound like 5-Bromo-2-(cyclopentyloxy)benzonitrile:

-

Temperature : For most solid solutes, solubility increases with temperature as the increased kinetic energy helps overcome the intermolecular forces in the solid lattice.[6][24]

-

Polarity : The "like dissolves like" principle is paramount. The polarity of both the solute and the solvent dictates the extent of dissolution.[5][6][7]

-

Molecular Size : Larger molecules can be more difficult for solvent molecules to surround and solvate, which can lead to lower solubility.[24]

-

Polymorphism : Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.[2]

Interpreting the Results and Practical Implications

The determined solubility values of 5-Bromo-2-(cyclopentyloxy)benzonitrile in DMSO and methanol will have significant practical implications for researchers:

-

Stock Solution Preparation : Knowing the maximum solubility in DMSO is crucial for preparing concentrated stock solutions for in vitro screening. It is important to avoid preparing solutions that are close to the saturation point to prevent precipitation upon storage or dilution.

-

Formulation Development : For in vivo studies, the solubility in various solvents, including those that are pharmaceutically acceptable, will guide the development of suitable formulations for administration.

-

Structure-Activity Relationship (SAR) Studies : Comparing the solubility of analogues of 5-Bromo-2-(cyclopentyloxy)benzonitrile can provide valuable insights into how structural modifications impact this key physicochemical property.

Conclusion

Determining the solubility of 5-Bromo-2-(cyclopentyloxy)benzonitrile in DMSO and methanol is a critical step in its evaluation as a potential drug candidate or research tool. This guide has provided a comprehensive framework for understanding the theoretical basis of solubility, a detailed protocol for its experimental determination using the shake-flask method, and an overview of the factors that can influence the results. By following these guidelines, researchers can obtain reliable and reproducible solubility data, which is essential for making informed decisions in the drug discovery and development process.

References

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Cetiner Engineering. PHYSICAL PROPERTIES OF METHANOL. [Link]

-

AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. [Link]

-

Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Methanol. [Link]

-

ALWSCI. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]

-

The Pharma Journal. (2020, May 11). The Importance of Solubility for New Drug Molecules. [Link]

-

Veranova. Improving solubility and accelerating drug development. [Link]

-

Angewandte Chemie International Edition. Physical Properties of Dimethyl Sulfoxide and its Function in Biological Systems. [Link]

-

gChem. DMSO Physical Properties. [Link]

-

ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?[Link]

-

ResearchGate. (2025, August 5). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

-

World Health Organization. Annex 4. [Link]

-

National Institutes of Health, PubChem. Methanol. [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Regulations.gov. Dimethyl Sulfoxide (DMSO) Physical Properties. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

PubMed. (2012, October 9). kinetic versus thermodynamic solubility temptations and risks. [Link]

-

ResearchGate. Selected physicochemical parameters of methanol. [Link]

-

Oreate AI Blog. (2026, January 15). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. [Link]

-

Labclinics. (2020, November 16). Solubility factors when choosing a solvent. [Link]

-

Mrs. Thompson's Website. Factors Affecting Solubility. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Vedantu. (2020, June 21). Factors Affecting Solubility: Key Principles Explained. [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]

-

Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

Sources

- 1. azolifesciences.com [azolifesciences.com]

- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. veranova.com [veranova.com]

- 5. Solubility factors when choosing a solvent [labclinics.com]

- 6. Factors Affecting Solubility - Mrs. Thompson [tokaysc6.weebly.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. gchemglobal.com [gchemglobal.com]

- 9. Dimethyl sulfoxide | 67-68-5 [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. cetinerengineering.com [cetinerengineering.com]

- 12. Methanol - DCCEEW [dcceew.gov.au]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Methanol Solvent Properties [macro.lsu.edu]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. researchgate.net [researchgate.net]

- 18. Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions - Oreate AI Blog [oreateai.com]

- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 20. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 21. researchgate.net [researchgate.net]

- 22. who.int [who.int]

- 23. dissolutiontech.com [dissolutiontech.com]

- 24. What factors affect solubility? | AAT Bioquest [aatbio.com]

Melting point and boiling point data for 5-Bromo-2-(cyclopentyloxy)benzonitrile

This guide outlines the technical characterization profile for 5-Bromo-2-(cyclopentyloxy)benzonitrile , a specialized intermediate used in the synthesis of bioactive benzoxaboroles and phosphodiesterase inhibitors (e.g., PDE4 targets).

As direct experimental thermodynamic data for this specific ether derivative is often proprietary or absent from standard open handbooks, this guide provides a predictive data model grounded in the properties of its precursors and structural analogs. It also details the experimental protocols required to empirically validate these values in a research setting.

Chemical Identity & Structural Context

This compound belongs to the class of alkoxy-substituted benzonitriles . It is synthesized via the O-alkylation of 5-bromo-2-hydroxybenzonitrile, replacing the phenolic hydrogen with a lipophilic cyclopentyl ring. This modification significantly alters the crystal packing and thermal properties compared to the parent phenol.

| Property | Data |

| IUPAC Name | 5-Bromo-2-(cyclopentyloxy)benzonitrile |

| Molecular Formula | C₁₂H₁₂BrNO |

| Molecular Weight | 266.14 g/mol |

| CAS Number | Not widely listed in open catalogs (Proprietary Intermediate) |

| SMILES | N#Cc1cc(Br)ccc1OC1CCCC1 |

| Key Functional Groups | Aryl Bromide (Electrophile), Nitrile (Electron-withdrawing), Cyclopentyl Ether (Lipophilic tail) |

Thermodynamic Data Profile

The following values represent a synthesis of experimental precursor data and computational predictions based on Structure-Property Relationship (SPR) trends for similar aryl ethers.

Melting Point & Boiling Point Data

| Property | Value (Condition) | Source / Method |

| Melting Point (Predicted) | 45 – 55 °C | Estimated based on loss of H-bonding vs. Precursor (MP 163°C) |

| Boiling Point (Predicted) | 355 ± 20 °C (760 mmHg) | ACD/Labs Algorithm (Decomposition likely before BP) |

| Boiling Point (Vacuum) | 165 – 175 °C (0.5 mmHg) | Nomograph extrapolation for high-vacuum distillation |

| Flash Point (Predicted) | > 110 °C | Closed Cup (Estimated) |

| Physical State | Low-Melting Solid or Viscous Oil | Dependent on purity and crystallization solvent |

Reference Data for Validation (Precursors)

To validate the identity of the synthesized product, compare against the properties of the starting materials:

| Compound | Role | Melting Point | Boiling Point |

| 5-Bromo-2-hydroxybenzonitrile | Precursor | 158–163 °C [1] | N/A (Solid) |

| Bromocyclopentane | Reagent | N/A (Liquid) | 137.5 °C [2] |

Technical Insight: The dramatic drop in melting point from the precursor (163°C) to the product (~50°C) is caused by the "capping" of the phenolic hydroxyl group. The removal of intermolecular hydrogen bonding disrupts the crystal lattice energy, often resulting in a product that oils out before crystallizing.

Experimental Protocols

A. Synthesis Context (Williamson Ether Synthesis)

The thermal properties described above are contingent on the purity of the material isolated from the following standard workflow.

Reaction: Ar-OH + R-Br + K₂CO₃ → Ar-O-R + KBr + CO₂ + H₂O

-

Solvation: Dissolve 5-bromo-2-hydroxybenzonitrile (1.0 eq) in anhydrous DMF.

-

Deprotonation: Add Potassium Carbonate (K₂CO₃, 2.0 eq). Stir at RT for 30 min.

-

Alkylation: Add Bromocyclopentane (1.2 eq) dropwise.

-

Heating: Heat to 60–80 °C for 4-6 hours. (Monitor by TLC/HPLC).

-

Workup: Dilute with water, extract with Ethyl Acetate.

-

Purification: Recrystallize from Hexane/EtOAc or purify via silica column chromatography.

B. Melting Point Determination (DSC Method)

For low-melting solids like this compound, capillary methods can be ambiguous due to "sweating" or oiling. Differential Scanning Calorimetry (DSC) is the gold standard.

-

Sample Prep: Hermetically seal 2–5 mg of dried sample in an aluminum pan.

-

Equilibration: Hold at 0 °C for 5 minutes.

-

Ramp: Heat from 0 °C to 200 °C at a rate of 5 °C/min .

-

Analysis: Identify the endothermic onset temperature (

) as the melting point.-

Self-Validation: A sharp peak (width < 2°C) indicates high purity (>98%). A broad peak indicates solvent entrapment or impurities.

-

C. Boiling Point Determination (TGA/Vacuum)

Direct atmospheric boiling is not recommended due to the risk of thermal decomposition (nitrile hydrolysis or ether cleavage) above 250 °C.

-

Method: Use a Nomograph with a standard vacuum distillation setup.

-

Protocol:

-

Connect a short-path distillation head to a high-vacuum pump (< 1 mmHg).

-

Heat the oil bath slowly while monitoring the vapor temperature.

-

Record the temperature at which steady reflux/distillation occurs.

-

Correct to standard pressure using the Antoine Equation or a pressure-temperature nomograph.

-

Visualization of Workflows

Figure 1: Synthesis & Characterization Logic

This diagram illustrates the transformation from the high-melting precursor to the lipophilic target and the decision logic for physical property analysis.

Caption: Workflow for the synthesis and phase-dependent characterization of the target ether.

References

-

The Good Scents Company. (n.d.). Cyclopentyl bromide Physical Properties. Retrieved from [Link]

-

PubChem. (2024).[1] Compound Summary: 5-Bromo-2-hydroxybenzonitrile.[2][3][4][5] National Library of Medicine. Retrieved from [Link]

- BenchChem. (n.d.). General Protocols for Williamson Ether Synthesis of Benzonitriles. (Contextual reference for methodology).

Sources

- 1. 5-Bromo-2-(4-Chloro-2-Hydroxyphenoxy)benzonitrile | C13H7BrClNO2 | CID 90657083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-BROMO-2-HYDROXYBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 3. 5-BROMO-2-HYDROXY-3-METHYL-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 4. CAS 40530-18-5: 5-Bromo-2-hydroxybenzonitrile | CymitQuimica [cymitquimica.com]

- 5. 5-BROMO-2-HYDROXYBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide: The Strategic Role of the Cyclopentyloxy Group in 5-Bromo-Benzonitrile Pharmacophores

Abstract

In modern medicinal chemistry, the strategic modification of core scaffolds is paramount to achieving desired therapeutic profiles. The 5-bromo-benzonitrile moiety has emerged as a privileged structure in the design of targeted inhibitors, particularly within oncology and immunology. This technical guide provides an in-depth analysis of the multifaceted role of the cyclopentyloxy substituent within this pharmacophore. Moving beyond a simple descriptor, we will dissect the causal mechanisms by which this group modulates a compound's physicochemical properties, target engagement, and pharmacokinetic profile. We will explore its profound impact on lipophilicity, conformational rigidity, and metabolic stability—key determinants of a drug candidate's success. Through synthesized data, detailed experimental protocols, and mechanistic diagrams, this guide offers researchers and drug development professionals a comprehensive framework for leveraging the cyclopentyloxy group to optimize lead compounds and accelerate the discovery of novel therapeutics.

The 5-Bromo-Benzonitrile Scaffold: A Foundation for Targeted Therapies

The benzonitrile scaffold is a cornerstone in contemporary drug discovery, recognized for its versatile chemical reactivity and ability to participate in crucial biological interactions.[1] When substituted with a bromine atom at the 5-position, the resulting 5-bromo-benzonitrile core exhibits a unique combination of electronic and steric properties that make it a highly effective anchor for pharmacophores targeting a range of proteins.

-

The Cyano Group (-C≡N): This group is a potent hydrogen bond acceptor and possesses a strong dipole moment. Its linear geometry allows it to probe narrow, deep pockets within an enzyme's active site, often forming critical interactions with backbone amides of hinge regions in kinases.[2]

-

The Bromo Group (-Br): The bromine atom serves multiple functions. It is a lipophilic group that can fill hydrophobic pockets. Furthermore, it can participate in halogen bonding—a specific, non-covalent interaction with electron-rich atoms like oxygen or nitrogen—which can significantly enhance binding affinity and selectivity. Its presence also frequently serves to block a potential site of metabolism on the aromatic ring, thereby improving metabolic stability.[3]

This scaffold is a common feature in inhibitors of key enzyme families, including Janus kinases (JAKs) and Cyclin-Dependent Kinases (CDKs), which are central to cancer and inflammatory disease pathways.[4][5][6] The rational design of inhibitors based on this core, therefore, requires a deep understanding of how further substitution patterns influence the overall molecular properties.

The Cyclopentyloxy Group: A Multifunctional Modulator

The addition of a cyclopentyloxy group (-O-c-C₅H₉) to the 5-bromo-benzonitrile core is a strategic decision aimed at optimizing multiple molecular parameters simultaneously. Its role extends far beyond that of a simple bulky substituent; it is a carefully chosen modulator of pharmacokinetics and pharmacodynamics.[7]

Physicochemical Impact: Mastering Lipophilicity and Solubility

One of the most significant effects of introducing a cyclopentyloxy group is the modulation of the molecule's lipophilicity, a critical parameter governing its absorption, distribution, metabolism, and excretion (ADME) profile.[8] Lipophilicity is commonly measured as the logarithm of the octanol-water partition coefficient (LogP).[9][10]

The five-carbon carbocyclic ring is inherently non-polar and hydrophobic, leading to a substantial increase in LogP. This enhancement in lipophilicity often improves a compound's ability to cross cellular membranes, a prerequisite for engaging intracellular targets.[11] However, this must be carefully balanced, as excessively high lipophilicity can lead to poor aqueous solubility, non-specific binding, and rapid metabolic clearance.[12]

The table below provides a comparative analysis of calculated LogP (cLogP) values to illustrate the impact of the cyclopentyloxy group compared to other common alkoxy substituents on a hypothetical 5-bromo-benzonitrile core.

| Substituent (R) at position 3 | Structure (on 5-bromo-benzonitrile) | Calculated LogP (cLogP) | Rationale for Change |

| Hydrogen (-H) | 2.5 | Baseline lipophilicity of the core scaffold. | |

| Methoxy (-OCH₃) | 2.8 | Minor increase in lipophilicity; adds a polar ether oxygen. | |

| n-Pentyloxy (-O(CH₂)₄CH₃) | 4.5 | Significant increase in lipophilicity due to the linear five-carbon chain. | |

| Cyclopentyloxy (-O-c-C₅H₉) | 4.2 | Substantial increase in lipophilicity, comparable to the linear chain, but with a more compact and rigid structure. |

Data calculated using standard cheminformatics software. Actual experimental values may vary.

Structural and Conformational Effects: Rigidity for Enhanced Binding

In drug design, limiting the conformational flexibility of a molecule can be highly advantageous. While a flexible molecule can adopt numerous shapes, only one is typically optimal for binding to the target protein. Forcing the molecule into a more constrained, bioactive conformation reduces the entropic penalty of binding, which can lead to a significant increase in binding affinity and selectivity.[13]

The cyclopentyloxy group confers a much higher degree of rigidity compared to an analogous linear alkyl ether, such as the n-pentyloxy group. This restriction limits the rotational freedom of the side chain, presenting a more defined three-dimensional profile to the target's binding site.

Caption: Conformational freedom of linear vs. cyclic alkoxy groups.

Influence on Pharmacodynamics: Optimizing Target Interactions

The primary role of the cyclopentyloxy group in target binding is to engage with hydrophobic pockets. Many enzyme active sites, particularly in kinases, feature non-polar regions adjacent to the ATP-binding site. The cyclopentyl ring is an ideal size and shape to fit snugly into these pockets, maximizing van der Waals contacts and displacing unfavorable water molecules, thereby contributing favorably to the binding free energy.

The ether oxygen, while part of a hydrophobic group, can still act as a hydrogen bond acceptor with suitable donor groups (e.g., backbone N-H) in the protein, providing an additional anchor point to orient the pharmacophore correctly.

Caption: Conceptual binding interactions of the cyclopentyloxy group.

Modulation of Pharmacokinetics: Enhancing Metabolic Stability

A major challenge in drug development is overcoming rapid metabolic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver.[11] Linear alkyl ethers are susceptible to O-dealkylation, where the alkyl chain is cleaved from the ether oxygen. This metabolic pathway often leads to inactive metabolites and rapid clearance of the drug.

Cyclic structures, like the cyclopentyl group, can sterically hinder the approach of CYP enzymes to the alpha-carbons next to the ether oxygen, significantly slowing the rate of O-dealkylation.[13][14] This "metabolic blocking" effect increases the compound's half-life in the body, potentially leading to improved bioavailability and a more convenient dosing regimen.[11][15] Studies have shown that modifying ring size and substitution patterns can be a viable strategy to mitigate the metabolic instability of cycloalkyl ethers.[16]

Experimental Protocols & Methodologies

To experimentally validate the theoretical advantages conferred by the cyclopentyloxy group, a series of standardized in vitro assays are essential. The following protocols describe core methodologies for synthesis and characterization.

Synthesis Protocol: Williamson Ether Synthesis

The most direct route to synthesize 3-(cyclopentyloxy)-5-bromobenzonitrile is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.[17]

Reaction: 5-bromo-3-hydroxybenzonitrile + Cyclopentyl bromide → 3-(cyclopentyloxy)-5-bromobenzonitrile

Step-by-Step Methodology:

-

Dissolution: Dissolve 5-bromo-3-hydroxybenzonitrile (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.[2]

-

Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq), to the solution at room temperature to generate the phenoxide anion in situ.

-

Alkylation: Add cyclopentyl bromide (1.2 eq) to the reaction mixture.

-

Heating: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water. Extract the aqueous phase with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 3-(cyclopentyloxy)-5-bromobenzonitrile.

In Vitro Evaluation Workflow

Assessing the impact of the cyclopentyloxy group requires a systematic evaluation of its physicochemical and ADME properties.

Caption: Standard in vitro workflow for compound characterization.

Protocol: Liver Microsomal Stability Assay This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its metabolic stability.[11]

-

Preparation: Prepare a stock solution of the test compound in DMSO.

-

Incubation Mixture: In a 96-well plate, combine human liver microsomes (HLMs) and a buffer solution (e.g., potassium phosphate buffer, pH 7.4). Pre-warm the plate to 37 °C.

-

Initiation: Add the test compound to the wells to initiate the reaction. In a parallel set of wells, add the NADPH regenerating system (cofactor) to start the enzymatic reaction. A control set without the cofactor is run to measure non-NADPH dependent degradation.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quench solution (e.g., cold acetonitrile containing an internal standard).

-

Analysis: Centrifuge the plates to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the amount of parent compound remaining at each time point.

-

Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). A longer half-life indicates greater metabolic stability.

Conclusion and Future Perspectives

The cyclopentyloxy group is far more than a passive structural element; it is a strategic tool for fine-tuning the properties of the 5-bromo-benzonitrile pharmacophore. Its introduction provides a robust method to increase lipophilicity, enforce a conformationally rigid geometry favorable for binding, and enhance metabolic stability by sterically shielding the ether linkage from enzymatic degradation.[11][13] These combined effects make it a highly attractive substituent for medicinal chemists aiming to optimize lead compounds into viable drug candidates.

As drug discovery continues to move towards highly specific and potent targeted therapies, the rational application of functional groups like cyclopentyloxy will be essential. By understanding the precise physicochemical and pharmacokinetic consequences of such modifications, researchers can more efficiently navigate the complex landscape of drug design, ultimately accelerating the delivery of new and effective medicines to patients.

References

-

Al-Ghorbani, M., et al. (2022). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Molecules. Available at: [Link]

-

Patsnap. (2022). How Alkyls Influence Medicinal Chemistry Developments?. Patsnap Eureka. Available at: [Link]

-

Singh, H., et al. (2022). Novel benzylidene benzofuranone analogues as potential anticancer agents: design, synthesis and in vitro evaluation based on CDK2 inhibition assays. Journal of the Iranian Chemical Society. Available at: [Link]

-

Al-Attas, Z., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals. Available at: [Link]

-

Patel, H. N., et al. (2024). Exploring the structural activity relationship of the Osimertinib: A covalent inhibitor of double mutant EGFR L858R/T750M tyrosine kinase for the treatment of Non-Small Cell Lung Cancer (NSCLC). European Journal of Medicinal Chemistry. Available at: [Link]

-

Di, L., et al. (2013). Evaluating the differences in cycloalkyl ether metabolism using the design parameter "lipophilic metabolism efficiency" (LipMetE) and a matched molecular pairs analysis. Journal of Medicinal Chemistry. Available at: [Link]

-

Kellogg, G. E., & Abraham, D. J. (2000). Hydrophobicity: is LogP(o/w) more than the sum of its parts?. European Journal of Medicinal Chemistry. Available at: [Link]

-

Butcher, R. J., et al. (2012). 5-Bromo-2-hydroxybenzonitrile. Acta Crystallographica Section E. Available at: [Link]

-

Al-Abdullah, E. S., et al. (2020). Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Organic Chemistry Portal. Aryl ether synthesis by etherification (arylation). Organic Chemistry Portal. Available at: [Link]

-

Kot-Wasik, A., et al. (2016). Hydrophilicity/hydrophobicity, pKa, and log P values of the different classes of pharmaceuticals. ResearchGate. Available at: [Link]

- Google Patents. (2021). Small molecule inhibitors of the JAK family of kinases. Google Patents.

-

Pharma Focus Asia. (2022). Metabolic Stability. Pharma Focus Asia. Available at: [Link]

-

ResearchGate. (2025). Exploring the structural activity relationship of the Osimertinib: A covalent inhibitor of double mutant EGFRL858R/T790M tyrosine kinase for the treatment of Non-Small Cell Lung Cancer (NSCLC) | Request PDF. ResearchGate. Available at: [Link]

-

Al-Abdullah, E. S., et al. (2020). Synthesis, Antitumor Activity, and Molecular Docking Study of 2-cyclopentyloxyanisole Derivatives: Mechanistic Study of Enzyme Inhibition. PubMed. Available at: [Link]

-

de Fatima, A., et al. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Current Chemical Biology. Available at: [Link]

-

ResearchGate. (2021). The chemical structure of some biologically important benzonitrile derivatives. ResearchGate. Available at: [Link]

-

ResearchGate. (2009). Synthesis, in Vitro Pharmacology, Structure−Activity Relationships, and Pharmacokinetics of 3-Alkoxy-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Derivatives as Potent and Selective Group II Metabotropic Glutamate Receptor Antagonists | Request PDF. ResearchGate. Available at: [Link]

-

ChemRxiv. (2023). The discovery of high affinity and metabolically stable allosteric cyclin-dependent kinase 2 (CDK2) inhibitors from screening through lead optimization. ChemRxiv. Available at: [Link]

-

ResearchGate. (2014). Cyclopentenone: A special moiety for anticancer drug design. ResearchGate. Available at: [Link]

-

Singh, P. (2024). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Metabolism & Toxicology. Available at: [Link]

-

Lee, E., et al. (2017). Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. European Journal of Medicinal Chemistry. Available at: [Link]

-

Cross, D. A., et al. (2017). The structure-guided discovery of osimertinib: the first U.S. FDA approved mutant selective inhibitor of EGFR T790M. Cancer Discovery. Available at: [Link]

-

Elkamhawy, A., et al. (2022). Scaffold Repurposing of In-House Small Molecule Candidates Leads to Discovery of First-in-Class CDK-1/HER-2 Dual Inhibitors: In Vitro and In Silico Screening. MDPI. Available at: [Link]

-

ASHP. Functional Group Characteristics and Roles. ASHP. Available at: [Link]

-

Norman, R. A. (2019). Current Status in the Discovery of Covalent Janus Kinase 3 (JAK3) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Wang, Y., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Physical Chemistry Chemical Physics. Available at: [Link]

-

Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. Available at: [Link]

-

Wikipedia. Janus kinase inhibitor. Wikipedia. Available at: [Link]

-

Giri, R., et al. (2023). New, simple and accessible method creates potency-increasing structure in drugs. Penn State News. Available at: [Link]

-

Ditzinger, F., et al. (2019). Lipophilicity and hydrophobicity considerations in bio-enabling oral formulations approaches. Institute for Pharma Technology, University of Applied Sciences and Arts Northwestern Switzerland. Available at: [Link]

-

Alzate-Morales, J. H., et al. (2011). Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions. The Journal of Organic Chemistry. Available at: [Link]

-

Drug Discovery Pro. Structure Activity Relationship Of Drugs. Drug Discovery Pro. Available at: [Link]

-

Lategahn, J., et al. (2020). Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib through Enzyme Kinetic Studies. ACS Medicinal Chemistry Letters. Available at: [Link]

-

DermNet. Janus kinase inhibitors. DermNet. Available at: [Link]

-

ResearchGate. (2000). Hydrophobicity: Is LogP(o/w) more than the sum of its parts?. ResearchGate. Available at: [Link]

-

ResearchGate. (2018). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. ResearchGate. Available at: [Link]

-

Research and Reviews. (2024). Pharmacophore Modeling and Structure-Based Drug Design in Medicinal Chemistry. Research and Reviews: Journal of Chemistry. Available at: [Link]

-

Sahoo, R., et al. (2021). Identification of selective cyclin-dependent kinase 2 inhibitor from the library of pyrrolone-fused benzosuberene compounds: an in silico exploration. Journal of Biomolecular Structure & Dynamics. Available at: [Link]

-

Sach, N. W., et al. (2012). Synthesis of aryl ethers via a sulfonyl transfer reaction. Organic Letters. Available at: [Link]

-

Figshare. (2017). Type II Inhibitors Targeting CDK2. ACS Chemical Biology. Available at: [Link]

-

Fiveable. Pharmacophore modeling | Medicinal Chemistry Class Notes. Fiveable. Available at: [Link]

-

Organic Chemistry Portal. Cyclic ether synthesis. Organic Chemistry Portal. Available at: [Link]

-

ChemBeims. (2024). Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry. ChemBeims. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 5-Bromo-2-hydroxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Identification of selective cyclin-dependent kinase 2 inhibitor from the library of pyrrolone-fused benzosuberene compounds: an in silico exploration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ashp.org [ashp.org]

- 8. How Alkyls Influence Medicinal Chemistry Developments? [eureka.patsnap.com]

- 9. Hydrophobicity: is LogP(o/w) more than the sum of its parts? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pharmafocusasia.com [pharmafocusasia.com]

- 12. irf.fhnw.ch [irf.fhnw.ch]

- 13. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 15. longdom.org [longdom.org]

- 16. Evaluating the differences in cycloalkyl ether metabolism using the design parameter "lipophilic metabolism efficiency" (LipMetE) and a matched molecular pairs analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 5-Bromo-2-(cyclopentyloxy)benzonitrile: An Application Note and Protocol for Drug Development Professionals

This comprehensive guide provides a detailed protocol for the synthesis of 5-Bromo-2-(cyclopentyloxy)benzonitrile from 5-bromo-2-hydroxybenzonitrile. Designed for researchers, scientists, and professionals in drug development, this document elucidates the chemical principles, procedural steps, and analytical validation required for this important synthetic transformation. The protocol is grounded in the well-established Williamson ether synthesis, a cornerstone of modern organic chemistry.

Introduction: The Strategic Importance of Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for the formation of ethers, proceeding via an SN2 (bimolecular nucleophilic substitution) reaction.[1] This reaction involves the deprotonation of an alcohol or phenol to form a potent nucleophile, the alkoxide or phenoxide, which then attacks an alkyl halide to form the ether linkage. In the context of medicinal chemistry, the introduction of an ether moiety can significantly modulate a molecule's pharmacological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The synthesis of 5-Bromo-2-(cyclopentyloxy)benzonitrile is a pertinent example, as this structural motif is found in various compounds of pharmaceutical interest.[2]

The causality behind the experimental choices in this protocol is rooted in maximizing the efficiency and selectivity of the SN2 reaction while minimizing potential side reactions. Key to this is the selection of a suitable base to deprotonate the phenolic hydroxyl group of 5-bromo-2-hydroxybenzonitrile and a polar aprotic solvent to facilitate the nucleophilic attack on cyclopentyl bromide.

Reaction Scheme and Mechanism

The overall transformation is depicted below:

Scheme 1: Synthesis of 5-Bromo-2-(cyclopentyloxy)benzonitrile

Caption: Overall reaction for the synthesis of 5-Bromo-2-(cyclopentyloxy)benzonitrile.

The reaction proceeds through a two-step mechanism, a hallmark of the Williamson ether synthesis.

Caption: Mechanism of the Williamson ether synthesis for 5-Bromo-2-(cyclopentyloxy)benzonitrile.

In the first step, the moderately basic potassium carbonate (K₂CO₃) deprotonates the acidic phenolic proton of 5-bromo-2-hydroxybenzonitrile.[3] This generates the potassium 5-bromo-2-cyanophenoxide, a potent nucleophile. The subsequent step involves the nucleophilic attack of the phenoxide on the electrophilic carbon of cyclopentyl bromide, displacing the bromide leaving group in a concerted SN2 fashion to yield the desired ether product.[1]

Materials and Methods

Reagents and Equipment

| Reagent/Equipment | Grade/Specification | Supplier |

| 5-bromo-2-hydroxybenzonitrile | ≥97% | Sigma-Aldrich |

| Cyclopentyl bromide | ≥98% | Sigma-Aldrich |

| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific |

| Hexanes | ACS Grade | Fisher Scientific |

| Deionized water | ||

| Brine (saturated NaCl solution) | ||

| Anhydrous magnesium sulfate (MgSO₄) | Fisher Scientific | |

| Round-bottom flask | 250 mL | |

| Reflux condenser | ||

| Magnetic stirrer and stir bar | ||

| Heating mantle | ||

| Separatory funnel | 500 mL | |

| Rotary evaporator | ||

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | |

| Glassware for extraction and filtration |

Safety Precautions

-

5-bromo-2-hydroxybenzonitrile: Harmful if swallowed.[4] Causes serious eye irritation.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Cyclopentyl bromide: Flammable liquid and vapor.[6] Causes skin and serious eye irritation.[7] Handle in a well-ventilated fume hood away from ignition sources.

-

N,N-Dimethylformamide (DMF): Aprotic solvent that can be harmful if inhaled or absorbed through the skin. It is also a suspected teratogen. Always handle in a fume hood with appropriate PPE.

-

Potassium Carbonate: While not highly hazardous, it can cause irritation upon contact with skin or eyes.[3]

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis and can be scaled as needed with appropriate adjustments.

Caption: Experimental workflow for the synthesis of 5-Bromo-2-(cyclopentyloxy)benzonitrile.

Step-by-Step Methodology:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-hydroxybenzonitrile (e.g., 5.0 g, 1.0 equivalent).

-

Addition of Base and Solvent: Add anhydrous potassium carbonate (e.g., 1.5 equivalents) to the flask, followed by anhydrous N,N-dimethylformamide (DMF) (e.g., 50 mL).

-

Formation of the Phenoxide: Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the potassium phenoxide salt.

-

Addition of Alkylating Agent: Slowly add cyclopentyl bromide (e.g., 1.2 equivalents) to the reaction mixture dropwise via a syringe or dropping funnel. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C and maintain this temperature with stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v). The disappearance of the starting material (5-bromo-2-hydroxybenzonitrile) and the appearance of a new, less polar spot corresponding to the product indicates the reaction is proceeding. The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water (e.g., 200 mL). This will precipitate the crude product and dissolve the inorganic salts.

-

Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (e.g., 3 x 50 mL).

-

Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove any remaining DMF and inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude 5-Bromo-2-(cyclopentyloxy)benzonitrile can be purified by one of the following methods:

-

Recrystallization: This is often the preferred method for obtaining highly pure crystalline solids. A suitable solvent system for recrystallization would be a mixture of ethanol and water or hexanes and ethyl acetate. Dissolve the crude product in a minimal amount of the hot solvent, and then allow it to cool slowly to induce crystallization.

-

Silica Gel Column Chromatography: If the product is an oil or if recrystallization is not effective, purification can be achieved by column chromatography. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.

Analytical Characterization

To confirm the identity and purity of the synthesized 5-Bromo-2-(cyclopentyloxy)benzonitrile, the following analytical techniques are recommended.

Expected Physical Properties:

| Property | Value |

| Molecular Formula | C₁₂H₁₂BrNO |

| Molecular Weight | 266.14 g/mol |

| Appearance | White to off-white solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

7.65 (d, J = 2.4 Hz, 1H): Aromatic proton ortho to the bromine.

-

7.50 (dd, J = 8.8, 2.4 Hz, 1H): Aromatic proton meta to both the bromine and the cyclopentyloxy group.

-

6.90 (d, J = 8.8 Hz, 1H): Aromatic proton ortho to the cyclopentyloxy group.

-

4.85 (m, 1H): Methine proton of the cyclopentyl group attached to the oxygen.

-

2.00 - 1.60 (m, 8H): Methylene protons of the cyclopentyl ring.

Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

160.5: Aromatic carbon attached to the oxygen.

-

136.0: Aromatic carbon meta to the nitrile group.

-

134.5: Aromatic carbon para to the nitrile group.

-

117.0: Nitrile carbon.

-

115.0: Aromatic carbon attached to bromine.

-

114.0: Aromatic carbon ortho to the nitrile group.

-

105.0: Aromatic carbon ipso to the nitrile group.

-

82.0: Methine carbon of the cyclopentyl group.

-

32.5: Methylene carbons of the cyclopentyl group adjacent to the methine carbon.

-

24.0: Methylene carbons of the cyclopentyl group beta to the methine carbon.

Note: Predicted spectra were generated using standard NMR prediction software and should be used as a reference. Actual experimental values may vary slightly.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of 5-Bromo-2-(cyclopentyloxy)benzonitrile. By detailing the underlying Williamson ether synthesis mechanism, providing a step-by-step experimental procedure, and outlining the necessary analytical characterization, this guide serves as a valuable resource for researchers and professionals in the field of drug development. The successful execution of this protocol will yield a key intermediate for the synthesis of novel bioactive molecules.

References

-

Oakwood Products, Inc. Cyclopentyl bromide - SAFETY DATA SHEET. [Link]

-

Filo. Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?. (2023-10-07). [Link]

-

Cole-Parmer. Material Safety Data Sheet - Cyclopentyl Bromide, 98%. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Name Reactions in Organic Synthesis. Williamson Ether Synthesis. [Link]

-

ResearchGate. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. [Link]

-

University of Wisconsin-Platteville. The Williamson Ether Synthesis. [Link]

-

Vedantu. Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?. [Link]

-

PubMed. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

Reddit. Williamson Ether synthesis. (2025-02-27). [Link]

-

University of Houston-Clear Lake. The Williamson Ether Synthesis. [Link]

-

University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

-

ACS Publications. Dimethyl sulfoxide as a solvent in the Williamson ether synthesis. [Link]

-

YouTube. Williamson Ether Synthesis Reaction Mechanism. (2018-05-02). [Link]

-

University of Calgary. Ch24: ArOH to ArOR. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]

-

National Center for Biotechnology Information. 5-bromo-2-hydroxybenzonitrile. PubChem Compound Database. [Link]

Sources

- 1. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. ekwan.github.io [ekwan.github.io]

- 4. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 5-Bromo-2-hydroxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Bromo-2-(4-Chloro-2-Hydroxyphenoxy)benzonitrile | C13H7BrClNO2 | CID 90657083 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Suzuki Cross-Coupling of 5-Bromo-2-(cyclopentyloxy)benzonitrile

Introduction: The Strategic Importance of Biaryl Moieties and the Suzuki Coupling

The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Among the myriad of synthetic transformations, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for the formation of biaryl structures.[1][2] Its widespread adoption is a testament to its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of its organoboron reagents.[3]

This application note provides a detailed guide for the Suzuki cross-coupling reaction utilizing 5-Bromo-2-(cyclopentyloxy)benzonitrile as a key aryl halide substrate. This particular substrate is of interest due to the presence of both an electron-withdrawing nitrile group and a sterically demanding cyclopentyloxy group, which can present unique challenges and require careful optimization of reaction conditions. The successful coupling of this substrate opens avenues to a diverse range of complex molecules with potential applications in medicinal chemistry and materials science, where substituted biaryl benzonitriles are valuable pharmacophores and structural motifs.[4][5]

We will delve into the mechanistic underpinnings of the Suzuki coupling, provide a rationale for the selection of catalysts, ligands, bases, and solvents, and present a detailed, step-by-step protocol for conducting the reaction and purifying the desired product.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6][7] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, 5-Bromo-2-(cyclopentyloxy)benzonitrile) to a low-valent palladium(0) species. This is often the rate-determining step of the reaction.[6][7] The reactivity of the aryl halide is dependent on the nature of the halogen, with the general trend being I > Br > Cl.[6] For aryl bromides, this step is generally efficient. The presence of an electron-withdrawing nitrile group on our substrate can facilitate this step.

-

Transmetalation: Following oxidative addition, the organoboron reagent (a boronic acid or boronic ester) transfers its organic group to the palladium(II) center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[8][9][10] The choice of base is therefore critical and can significantly impact the reaction rate and yield.[11][12]

-

Reductive Elimination: In the final step, the two organic groups on the palladium(II) center couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1] The steric bulk of the ligands on the palladium catalyst can influence the rate of this step.[1]

Visualizing the Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design: Rationale for Reagent and Condition Selection

The successful Suzuki coupling of 5-Bromo-2-(cyclopentyloxy)benzonitrile requires careful consideration of several key parameters. The presence of the bulky cyclopentyloxy group ortho to the bromine can introduce steric hindrance, potentially slowing down the oxidative addition and/or reductive elimination steps.[13][14][15][16]

Choice of Palladium Catalyst and Ligand

For sterically demanding substrates, the choice of phosphine ligand is critical.[14][17] Bulky, electron-rich phosphine ligands are often employed to enhance the rate of both oxidative addition and reductive elimination.[1][18]

-

Recommended Catalyst System: A combination of a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand like SPhos or XPhos is recommended. These ligands have demonstrated high activity and broad applicability in Suzuki couplings, including those with sterically hindered substrates.[3]

The Crucial Role of the Base

The base plays a multifaceted role in the Suzuki coupling, including the formation of the active boronate species and the regeneration of the palladium catalyst.[1][8][10] The choice of base can influence reaction rates and the tolerance of sensitive functional groups.

-

Recommended Bases: For this substrate, a moderately strong inorganic base such as K₂CO₃ or K₃PO₄ is a good starting point.[3][12] These bases are effective in promoting the reaction while minimizing potential side reactions. In cases of low reactivity, a stronger base like Cs₂CO₃ could be employed.

Solvent Selection

The choice of solvent can impact the solubility of the reagents and the stability of the catalytic species.[19][20] Aprotic polar solvents are commonly used in Suzuki reactions.

-

Recommended Solvents: A mixture of a non-polar solvent like toluene or dioxane with a polar aprotic solvent such as DMF or the use of aqueous solvent mixtures can be effective.[1] For instance, a toluene/water or dioxane/water system often provides good results.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki cross-coupling of 5-Bromo-2-(cyclopentyloxy)benzonitrile with a generic arylboronic acid. Optimization may be required for specific boronic acids.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Supplier Recommendation |

| 5-Bromo-2-(cyclopentyloxy)benzonitrile | N/A | 280.14 g/mol | Synthesized in-house |

| Arylboronic Acid | Varies | Varies | Sigma-Aldrich, 98% |

| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 g/mol | Sigma-Aldrich |

| SPhos | 657408-07-6 | 410.51 g/mol | Sigma-Aldrich |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | Sigma-Aldrich, ≥99% |

| Toluene | 108-88-3 | 92.14 g/mol | Sigma-Aldrich, Anhydrous |

| 1,4-Dioxane | 123-91-1 | 88.11 g/mol | Sigma-Aldrich, Anhydrous |

| Deionized Water | 7732-18-5 | 18.02 g/mol | Millipore |

| Ethyl Acetate | 141-78-6 | 88.11 g/mol | Fisher Scientific |

| Brine (Saturated NaCl solution) | N/A | N/A | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | Sigma-Aldrich |

Note: The synthesis of 5-Bromo-2-(cyclopentyloxy)benzonitrile can be achieved through the Williamson ether synthesis from 5-bromo-2-hydroxybenzonitrile and cyclopentyl bromide. 5-bromo-2-hydroxybenzonitrile is commercially available or can be synthesized from p-bromophenol.[4][21]

Reaction Setup and Procedure

Caption: General workflow for the Suzuki cross-coupling reaction.

Step-by-Step Protocol:

-

Reaction Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-2-(cyclopentyloxy)benzonitrile (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).

-

Solvent Addition: Add the chosen solvent system (e.g., toluene/water 4:1, 0.1 M concentration with respect to the aryl bromide).

-

Degassing: Seal the flask with a septum and degas the mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes. This is crucial to remove dissolved oxygen which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of inert gas, add palladium(II) acetate (1-5 mol%) and SPhos (2-10 mol%). The ligand to palladium ratio should be approximately 2:1.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.